An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-benzyloxy-thiobenzamide, a molecule of interest in medicinal chemistry and organic synthesis. While this compound is available commercially, detailed academic literature on its synthesis and specific biological applications is sparse. Therefore, this guide consolidates available information on related structures and established synthetic methodologies to present a robust framework for researchers, scientists, and drug development professionals. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted characterization data, and an exploration of its potential biological significance based on the activities of analogous compounds.
Molecular Structure and Physicochemical Properties
4-Benzyloxy-thiobenzamide is an aromatic thioamide featuring a benzyloxy substituent at the para position of the phenyl ring. The presence of the thioamide group, a bioisostere of the amide group, imparts unique chemical and biological properties. The benzyloxy moiety can influence the molecule's lipophilicity and potential for hydrogen bonding, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.
The fundamental structure of 4-benzyloxy-thiobenzamide is illustrated below:
Caption: Chemical structure of 4-benzyloxy-thiobenzamide.
Table 1: Physicochemical Properties of 4-Benzyloxy-thiobenzamide
| Property | Value | Source |
| CAS Number | 161975-22-0 | [1][2] |
| Molecular Formula | C14H13NOS | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| Appearance | Green crystals | [3] |
| Melting Point | 170-174 °C | [3] |
| Purity | ≥97% | [1] |
Proposed Synthesis of 4-Benzyloxy-thiobenzamide
A plausible and efficient two-step synthetic route to 4-benzyloxy-thiobenzamide starts from the commercially available 4-cyanophenol. The first step involves a Williamson ether synthesis to introduce the benzyl group, yielding 4-benzyloxybenzonitrile. The second step is the conversion of the nitrile functionality to a thioamide.
Caption: Proposed two-step synthesis of 4-benzyloxy-thiobenzamide.
Step 1: Synthesis of 4-Benzyloxybenzonitrile
This step involves the O-alkylation of 4-cyanophenol with benzyl chloride. The use of a weak base like potassium carbonate and a polar aprotic solvent such as acetone is standard for this type of reaction, promoting the nucleophilic attack of the phenoxide on the benzyl chloride.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
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Stir the suspension and add benzyl chloride (1.2 eq) dropwise.
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Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-benzyloxybenzonitrile as a white solid.
Step 2: Synthesis of 4-Benzyloxy-thiobenzamide
The conversion of the nitrile to a thioamide can be achieved using a thionating agent. Lawesson's reagent is a common choice for this transformation in an anhydrous solvent like toluene. An alternative is phosphorus pentasulfide (P4S10) in a solvent such as pyridine.
Experimental Protocol (using Lawesson's Reagent):
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxybenzonitrile (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-benzyloxy-thiobenzamide.
Characterization and Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for 4-Benzyloxy-thiobenzamide
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the thiobenzamide ring: Two doublets in the range of δ 7.0-8.0 ppm. - Aromatic protons of the benzyl group: A multiplet in the range of δ 7.2-7.5 ppm. - Methylene protons (-CH₂-): A singlet around δ 5.1 ppm. - Amine protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | - Thioamide carbon (C=S): A signal in the downfield region, typically δ 195-205 ppm. - Aromatic carbons: Multiple signals in the range of δ 115-160 ppm. - Methylene carbon (-CH₂-): A signal around δ 70 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching: Two bands in the region of 3100-3400 cm⁻¹. - C=S stretching (thioamide I band): A strong band around 1200-1250 cm⁻¹. - C-N stretching (thioamide II band): A band in the region of 1400-1600 cm⁻¹. - C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: Bands above 3000 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 243.33. - Common fragmentation patterns may include the loss of the benzyl group (m/z = 91) and fragments corresponding to the thiobenzamide core. |
Potential Biological Significance and Applications
While direct biological studies on 4-benzyloxy-thiobenzamide are lacking, the structural motifs present in the molecule are found in various biologically active compounds. This allows for informed hypotheses about its potential applications.
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Antimicrobial and Anticancer Potential: Thioamides are a known class of compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. The replacement of the amide oxygen with sulfur alters the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets.[3]
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Enzyme Inhibition: The thioamide group can act as a coordinating ligand for metal ions in metalloenzymes, suggesting potential inhibitory activity.
-
Neuroprotective Agents: The benzyloxy-phenyl moiety is present in compounds that have been investigated for neuroprotective effects. For instance, benzyloxy benzamide derivatives have been explored as potent neuroprotective agents against ischemic stroke.[4] Additionally, 2-hydroxy-4-benzyloxy chalcone derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[4]
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Antitubercular Activity: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain.[5] This suggests that the 4-benzyloxy-phenyl scaffold could be a valuable component in the design of new antitubercular agents.
The research on 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, a structurally related compound, has shown it to possess antibacterial, antifungal, and antioxidant properties.[6][7] This further supports the potential for 4-benzyloxy-thiobenzamide to exhibit a range of biological activities.
Caption: Inferred biological potential of 4-benzyloxy-thiobenzamide based on its structural components.
Conclusion and Future Directions
4-Benzyloxy-thiobenzamide is a versatile building block with significant potential in drug discovery and organic synthesis.[3] This guide has outlined a practical synthetic route and provided a predictive framework for its characterization. The analysis of its structural components suggests that it may possess a range of interesting biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound using modern spectroscopic techniques. Furthermore, systematic biological screening of 4-benzyloxy-thiobenzamide is warranted to elucidate its specific pharmacological profile and mechanism of action. Such studies will be crucial in unlocking the full potential of this promising molecule for the development of new therapeutic agents.
References
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Capot Chemical Co., Ltd. (n.d.). Specifications of 4-Benzyloxy-thiobenzamide. Retrieved from [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 478. [Link]
- Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. Synthesis, 2006(2), 224-226.
- Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340.
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USA Chemical Suppliers. (n.d.). 4-benzyloxy-thiobenzamide suppliers USA. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-benzyloxybenzonitrile. Retrieved from [Link]
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Hanzlik, R. P., et al. (2007). Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo. Chemical Research in Toxicology, 20(5), 701–708. [Link]
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Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. [Link]
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Suvarapu, L. N., et al. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. ResearchGate. [Link]
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Suvarapu, L. N., et al. (2015). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Metals, 5(4), 2266-2276. [Link]
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